HCV Replicon Inhibition Potency and Mammalian Cell Selectivity of FR171456
FR171456 demonstrates potent inhibition of an artificial Hepatitis C viral (HCV) replicon in Huh-7 cells, achieving an IC50 of 6.3 nM [1]. Crucially, this activity is highly selective, as the compound does not affect the proliferation of HepG2 or K562 mammalian cell lines except at very high concentrations (IC50 values of 80 μM and 36 μM, respectively) [1]. This yields a selectivity index (ratio of cytotoxic IC50 to antiviral IC50) exceeding 5,000, a critical metric for assessing potential off-target toxicity in antiviral research applications [1]. In contrast, the related triterpenes Compound-1 and Compound-2 exhibit no significant anti-HCV activity [2].
| Evidence Dimension | Antiviral potency and mammalian cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 6.3 nM (HCV replicon, Huh-7 cells); IC50 = 80 μM (HepG2); IC50 = 36 μM (K562) |
| Comparator Or Baseline | Selectivity index >5,000 (HCV IC50 vs. HepG2 IC50). Inactive derivatives (Compound 1 and 2). |
| Quantified Difference | Selectivity index >5,000; >12,000-fold difference between antiviral and cytotoxic concentrations. |
| Conditions | Huh-7 cell-based HCV replicon assay; HepG2 and K562 proliferation assays, pH 7.5, 30°C. |
Why This Matters
This quantitative data establishes FR171456 as a high-selectivity antiviral probe with a well-defined therapeutic window in vitro, differentiating it from less selective or uncharacterized analogs.
- [1] Helliwell SB, Karkare S, Bergdoll M, Rahier A, Leighton-Davis JR, et al. FR171456 is a specific inhibitor of mammalian NSDHL and yeast Erg26p. Nat Commun. 2015 Oct 12;6:8613. doi: 10.1038/ncomms9613. PMID: 26446450. (See Results section and Fig. 1a). View Source
- [2] BRENDA Enzyme Database. IC50 values for FR171456 on EC 1.1.1.170. Accessed 2026. View Source
